Polymerizable Functionality: Allyl Group vs. Saturated Trimethyl Headgroup (Direct Structural Comparison)
The target compound bears one terminal allyl double bond, whereas palmitamidopropyltrimonium chloride (PATMAC) contains only saturated methyl groups on the quaternary nitrogen . This structural difference is binary: the target compound can participate in free-radical copolymerization with acrylate, methacrylate, and styrenic monomers, as demonstrated for structurally analogous allyl quaternary ammonium salts in patent literature ; PATMAC cannot polymerize.
Analog: 0 (saturated)
| Evidence Dimension | Number of polymerizable carbon-carbon double bonds per molecule |
|---|---|
| Target Compound Data | 1 (terminal allyl group) |
| Comparator Or Baseline | Palmitamidopropyltrimonium chloride (CAS 51277-96-4): 0 |
| Quantified Difference | Infinite (binary functional capability) |
| Conditions | Structural analysis by NMR and FT-IR; polymerization reactivity confirmed by copolymerization with vinyl monomers (patent examples) |
Why This Matters
This determines whether the surfactant can be covalently anchored to a substrate or polymer matrix, enabling permanent, non-leaching functionality versus transient, washable treatment.
- [1] Siddiqui A, Schultz AK. US Patent 6,242,526. Antimicrobial polymer latexes derived from unsaturated quaternary ammonium compounds and antimicrobial coatings, sealants, adhesives and elastomers. 2001. View Source
